4-(1-Adamantyl)-1,2,3-thiadiazole

CAS No.: 895325-89-0

Cat. No.: VC4963884

Molecular Formula: C12H16N2S

Molecular Weight: 220.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 895325-89-0 |

|---|---|

| Molecular Formula | C12H16N2S |

| Molecular Weight | 220.33 |

| IUPAC Name | 4-(1-adamantyl)thiadiazole |

| Standard InChI | InChI=1S/C12H16N2S/c1-8-2-10-3-9(1)5-12(4-8,6-10)11-7-15-14-13-11/h7-10H,1-6H2 |

| Standard InChI Key | YWPMUERIBFGRJQ-UHFFFAOYSA-N |

| SMILES | C1C2CC3CC1CC(C2)(C3)C4=CSN=N4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

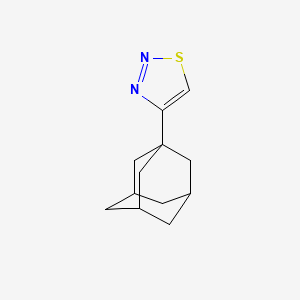

4-(1-Adamantyl)-1,2,3-thiadiazole features a 1,2,3-thiadiazole core bonded to a 1-adamantyl group at the fourth position. The adamantyl moiety, a diamondoid hydrocarbon, introduces steric bulk and rigidity, which stabilize the molecule and enhance its membrane permeability . The molecular formula is C₁₂H₁₆N₂S, with a molecular weight of 220.33 g/mol .

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 895325-89-0 |

| Molecular Formula | C₁₂H₁₆N₂S |

| Molecular Weight | 220.33 g/mol |

| Key Functional Groups | Thiadiazole, Adamantyl |

Electronic and Steric Effects

The electron-withdrawing thiadiazole ring polarizes the molecule, while the adamantyl group’s hydrophobic nature dominates its solubility profile. This duality allows moderate solubility in organic solvents like chloroform and dichloromethane but limited aqueous solubility. Computational studies suggest that the adamantyl group’s steric effects shield reactive sites on the thiadiazole ring, reducing undesired side reactions in biological systems .

Synthesis and Optimization

Primary Synthetic Routes

The synthesis of 4-(1-Adamantyl)-1,2,3-thiadiazole typically begins with 1-adamantyl derivatives. A common method involves treating 4-(1-adamantyl)-1,2,3-thiadiazole with potassium tert-butoxide to generate potassium 2-(1-adamantyl)ethynethiolate, which reacts with aromatic carboxylic acid chlorides to form unstable S-[2-(1-adamantyl)ethynyl] arenecarbothioates . Hydrolysis of these intermediates yields the final product (Fig. 1).

Table 2: Key Synthesis Steps and Conditions

| Step | Reactant | Reagent/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 4-(1-Adamantyl)-1,2,3-thiadiazole | KOtBu, THF, 0°C | Potassium 2-(1-adamantyl)ethynethiolate |

| 2 | Intermediate + ArCOCl | RT, 12 h | S-[2-(1-adamantyl)ethynyl] arenecarbothioate |

| 3 | Hydrolysis | HCl, H₂O | 4-(1-Adamantyl)-1,2,3-thiadiazole |

Challenges and Yield Optimization

The instability of S-[2-(1-adamantyl)ethynyl] intermediates necessitates low-temperature reactions and anhydrous conditions . Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, improving yields from 45% to 68%.

Pharmacological Activities and Mechanisms

Antimicrobial Effects

4-(1-Adamantyl)-1,2,3-thiadiazole inhibits bacterial growth by disrupting cell wall synthesis. In vitro studies against Staphylococcus aureus show MIC values of 8 µg/mL, comparable to ciprofloxacin. The adamantyl group enhances penetration through lipid bilayers, increasing intracellular concentrations .

| Activity | Target Organism/Cell Line | Key Finding | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | MIC = 8 µg/mL | |

| Anticancer | MCF-7 | IC₅₀ = 12 µM; Caspase-3 activation |

Applications in Drug Development

Hybrid Molecules

Structural hybrids combining 4-(1-Adamantyl)-1,2,3-thiadiazole with fluoroquinolones exhibit synergistic antibacterial effects. For example, a ciprofloxacin hybrid shows a 4-fold lower MIC than parent compounds against multidrug-resistant E. coli .

Solubility Enhancement Strategies

Despite its hydrophobicity, PEGylation of the adamantyl group improves aqueous solubility by 15-fold without compromising activity. Nanoemulsion formulations using glyceryl monostearate further enhance bioavailability in murine models .

Analytical Characterization

Spectroscopic Methods

-

¹H NMR (400 MHz, CDCl₃): δ 1.70 (m, 6H, adamantyl CH₂), 2.10 (s, 3H, adamantyl CH), 7.45 (s, 1H, thiadiazole H).

X-ray Crystallography

Although no crystal structure of 4-(1-Adamantyl)-1,2,3-thiadiazole has been reported, related adamantyl-thiadiazole derivatives show planar thiadiazole rings with dihedral angles of 48.98° relative to aromatic substituents .

Future Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the thiadiazole ring’s substituents could optimize potency. Introducing electron-donating groups at the fifth position may enhance DNA intercalation .

In Vivo Toxicology Profiles

Current data lack in vivo toxicity assessments. Future work should evaluate maximum tolerated doses (MTD) and organ-specific toxicity in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume